molecular formula C14H20N2O3S B2392980 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903511-80-7

3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2392980
CAS No.: 1903511-80-7
M. Wt: 296.39
InChI Key: VSGMFVPUCBWOSA-UHFFFAOYSA-N
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Description

3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by a pyridine ring substituted with a cyclohexylsulfonyl group and an azetidin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the reaction of pyridine derivatives with cyclohexylsulfonyl chloride and azetidine. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The azetidin-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The cyclohexylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidin-3-yl group may also play a role in modulating biological pathways.

Comparison with Similar Compounds

    Azetidine derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.

    Pyridine derivatives: Compounds such as 2-chloropyridine and 3-bromopyridine.

Uniqueness: 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine is unique due to the combination of its cyclohexylsulfonyl and azetidin-3-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(1-cyclohexylsulfonylazetidin-3-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-20(18,14-6-2-1-3-7-14)16-10-13(11-16)19-12-5-4-8-15-9-12/h4-5,8-9,13-14H,1-3,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGMFVPUCBWOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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